2-(3-Bromothiophen-2-yl)-3-methylbutanoic acid 2-(3-Bromothiophen-2-yl)-3-methylbutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17862895
InChI: InChI=1S/C9H11BrO2S/c1-5(2)7(9(11)12)8-6(10)3-4-13-8/h3-5,7H,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C9H11BrO2S
Molecular Weight: 263.15 g/mol

2-(3-Bromothiophen-2-yl)-3-methylbutanoic acid

CAS No.:

Cat. No.: VC17862895

Molecular Formula: C9H11BrO2S

Molecular Weight: 263.15 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Bromothiophen-2-yl)-3-methylbutanoic acid -

Specification

Molecular Formula C9H11BrO2S
Molecular Weight 263.15 g/mol
IUPAC Name 2-(3-bromothiophen-2-yl)-3-methylbutanoic acid
Standard InChI InChI=1S/C9H11BrO2S/c1-5(2)7(9(11)12)8-6(10)3-4-13-8/h3-5,7H,1-2H3,(H,11,12)
Standard InChI Key RITZZTFHAAWFQI-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C1=C(C=CS1)Br)C(=O)O

Introduction

2-(3-Bromothiophen-2-yl)-3-methylbutanoic acid is a complex organic compound that belongs to the class of aromatic carboxylic acids. It features a thiophene ring substituted with a bromine atom, which significantly enhances its chemical reactivity and potential applications in organic synthesis and medicinal chemistry. The compound's unique structure, combining a brominated thiophene ring with a branched aliphatic chain, suggests various interactions with biological systems, making it a subject of interest in scientific research.

Synthesis Methods

The synthesis of 2-(3-Bromothiophen-2-yl)-3-methylbutanoic acid typically involves multi-step organic reactions. These may include bromination, alkylation, and carboxylation processes. The synthesis requires careful control of temperature and reaction time to ensure high yields and purity of the product. The use of catalysts or specific solvents can also influence the efficiency of the synthesis.

Potential Applications

2-(3-Bromothiophen-2-yl)-3-methylbutanoic acid has potential applications in various fields, including organic synthesis and medicinal chemistry. Research into similar compounds indicates that halogenated thiophenes often exhibit antimicrobial or anti-inflammatory properties, suggesting potential therapeutic uses for this compound.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(3-Bromothiophen-2-yl)-3-methylbutanoic acid. A comparison of these compounds can highlight their unique features and potential applications:

Compound NameMolecular FormulaKey Features
2-Bromo-3-methylbutanoic acidContains a bromine atom; used in organic synthesis
3-MethylthiopheneSimple thiophene derivative; used in fragrances
2-(Bromophenyl)-3-methylbutanoic acidSimilar structure; potential pharmaceutical applications

Research Findings and Future Directions

Research into 2-(3-Bromothiophen-2-yl)-3-methylbutanoic acid is essential for understanding its biological mechanisms. Interaction studies typically focus on its potential antimicrobial or anti-inflammatory properties. The structural diversity of this compound could lead to distinct biological activities and applications not found in simpler analogs. Further studies are needed to fully explore its therapeutic potential and to optimize its synthesis for practical applications.

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